Methyl 4-((4-bromobenzyl)carbamoyl)benzoate
Overview
Description
Methyl 4-((4-bromobenzyl)carbamoyl)benzoate is an organic compound with the molecular formula C16H14BrNO3 It is a derivative of benzoic acid and contains a bromobenzyl group attached to a carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-bromobenzyl)carbamoyl)benzoate typically involves the reaction of 4-bromobenzylamine with methyl 4-carboxybenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-bromobenzyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amine derivatives of the original compound.
Oxidation: Carboxylic acid derivatives of the benzoate moiety.
Scientific Research Applications
Methyl 4-((4-bromobenzyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((4-bromobenzyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the carbamoyl moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the carbamoyl group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromobenzyl group.
4-Bromobenzoic acid: Lacks the ester and carbamoyl functionalities.
Uniqueness
Methyl 4-((4-bromobenzyl)carbamoyl)benzoate is unique due to the presence of both the bromobenzyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various research fields.
Properties
IUPAC Name |
methyl 4-[(4-bromophenyl)methylcarbamoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-21-16(20)13-6-4-12(5-7-13)15(19)18-10-11-2-8-14(17)9-3-11/h2-9H,10H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOOOVJYXPNXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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